Cas no 78213-54-4 (Benzamide,4-[[O-4-amino-2-[[(2S)-2-amino-1-oxopropyl]amino]-2,4,6-trideoxy-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-O-a-D-glucopyranosyl-(1®3)-a-D-ribofuranosyl]oxy]-N-[3-[[4-[(4-aminobutyl)amino]butyl]amino]propyl]-(9CI))

Benzamide,4-[[O-4-amino-2-[[(2S)-2-amino-1-oxopropyl]amino]-2,4,6-trideoxy-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-O-a-D-glucopyranosyl-(1®3)-a-D-ribofuranosyl]oxy]-N-[3-[[4-[(4-aminobutyl)amino]butyl]amino]propyl]-(9CI) structure
78213-54-4 structure
Nome del prodotto:Benzamide,4-[[O-4-amino-2-[[(2S)-2-amino-1-oxopropyl]amino]-2,4,6-trideoxy-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-O-a-D-glucopyranosyl-(1®3)-a-D-ribofuranosyl]oxy]-N-[3-[[4-[(4-aminobutyl)amino]butyl]amino]propyl]-(9CI)
Numero CAS:78213-54-4
MF:C44H77N7O19
MW:1008.11769366264
CID:568448
PubChem ID:196076

Benzamide,4-[[O-4-amino-2-[[(2S)-2-amino-1-oxopropyl]amino]-2,4,6-trideoxy-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-O-a-D-glucopyranosyl-(1®3)-a-D-ribofuranosyl]oxy]-N-[3-[[4-[(4-aminobutyl)amino]butyl]amino]propyl]-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • glysperin C
    • 4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxola
    • 3)-a-D-ribofuranosyl]oxy]-N-[3-[[4-[(4-aminobutyl)amino]butyl]amino]propyl]-(9CI)
    • 3)-O-a-D-glucopyranosyl-(1&reg
    • 4)-O-b-D-galactopyranosyl-(1&reg
    • Benzamide,4-[[O-4-amino-2-[[(2S)-2-amino-1-oxopropyl]amino]-2,4,6-trideoxy-a-D-galactopyranosyl-(1&reg
    • 78213-54-4
    • DTXSID10999451
    • 4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide
    • Benzamide, 4-((O-4-amino-2-((2-amino-1-oxopropyl)amino)-2,4,6-trideoxy-alpha-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-3)-O-alpha-D-glucopyranosyl-(1-3)-alpha-D-ribofuranosyl)oxy)-N-(3-((4-((4-aminobutyl)amino)butyl)amino)propyl)-, (S)-
    • 4-({4-Amino-2-[(2-amino-1-hydroxypropylidene)amino]-2,4,6-trideoxyhexopyranosyl-(1->4)hexopyranosyl-(1->3)hexopyranosyl-(1->3)pentofuranosyl}oxy)-N-[3-({4-[(4-aminobutyl)amino]butyl}amino)propyl]benzamide
    • Benzamide,4-[[O-4-amino-2-[[(2S)-2-amino-1-oxopropyl]amino]-2,4,6-trideoxy-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-O-a-D-glucopyranosyl-(1®3)-a-D-ribofuranosyl]oxy]-N-[3-[[4-[(4-aminobutyl)amino]butyl]amino]propyl]-(9CI)
    • Inchi: InChI=1S/C44H77N7O19/c1-21(46)39(61)51-29-31(56)28(47)22(2)63-41(29)68-36-26(19-53)66-42(33(58)32(36)57)70-38-30(55)25(18-52)65-44(35(38)60)69-37-27(20-54)67-43(34(37)59)64-24-10-8-23(9-11-24)40(62)50-17-7-16-49-15-6-5-14-48-13-4-3-12-45/h8-11,21-22,25-38,41-44,48-49,52-60H,3-7,12-20,45-47H2,1-2H3,(H,50,62)(H,51,61)
    • Chiave InChI: RHNHFMNAFLYIKD-UHFFFAOYSA-N
    • Sorrisi: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)CO)O)CO)NC(=O)C(C)N)O)N

Proprietà calcolate

  • Massa esatta: 1007.527
  • Massa monoisotopica: 1007.527
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 16
  • Conta accettatore di obbligazioni idrogeno: 24
  • Conta atomi pesanti: 70
  • Conta legami ruotabili: 27
  • Complessità: 1530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 20
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 416Ų
  • XLogP3: -6.5

Proprietà sperimentali

  • Densità: 1.44
  • Punto di ebollizione: 1244.3°C at 760 mmHg
  • Punto di infiammabilità: 706.3°C
  • Indice di rifrazione: 1.629

Benzamide,4-[[O-4-amino-2-[[(2S)-2-amino-1-oxopropyl]amino]-2,4,6-trideoxy-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-O-a-D-glucopyranosyl-(1®3)-a-D-ribofuranosyl]oxy]-N-[3-[[4-[(4-aminobutyl)amino]butyl]amino]propyl]-(9CI) Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue